molecular formula C8H7N3O2 B1330431 1-Methyl-6-nitro-1H-indazole CAS No. 6850-23-3

1-Methyl-6-nitro-1H-indazole

Cat. No.: B1330431
CAS No.: 6850-23-3
M. Wt: 177.16 g/mol
InChI Key: TUWHJYXETJCCPJ-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in drug design. The presence of a nitro group at the 6-position and a methyl group at the 1-position of the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 1-Methyl-6-nitro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the nitration of 1-methylindazole using nitric acid in the presence of sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial production methods often optimize these reactions to achieve higher yields and purity. For example, the amount of sulfuric acid and acetic acid used in the nitration and diazotization reactions can be adjusted to improve efficiency and safety .

Chemical Reactions Analysis

1-Methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-6-nitro-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to its biological effects .

Comparison with Similar Compounds

1-Methyl-6-nitro-1H-indazole can be compared with other indazole derivatives such as 6-nitroindazole and 1-methylindazole. While 6-nitroindazole also contains a nitro group, the absence of a methyl group at the 1-position differentiates its chemical and biological properties. Similarly, 1-methylindazole lacks the nitro group, affecting its reactivity and applications .

Similar Compounds

  • 6-Nitroindazole
  • 1-Methylindazole
  • 1H-Indazole-6-carboxaldehyde

Properties

IUPAC Name

1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHJYXETJCCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218628
Record name 1H-Indazole, 1-methyl-6-nitro-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-23-3
Record name 1-Methyl-6-nitro-1H-indazole
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Record name 1-Methyl-6-nitroindazole
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Record name 6850-23-3
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Record name 1H-Indazole, 1-methyl-6-nitro-
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Record name 1-Methyl-6-nitroindazole
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Synthesis routes and methods I

Procedure details

NaH (1.47 g, 0.037 mol) was added to THF (25 mL) at 0° C. Separately, 6-nitro-1H-indazole (5.0 g, 0.031 mol) was dissolved in THF (25 mL) and the solution was slowly added to the solution prepared. Iodomethane (2.48 mL, 0.040 mol) was slowly added to the mixed solution at the same temperature, followed by stirring for 2 hours. The reaction solution was concentrated under reduced pressure, and added with water and ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrated compound (1-methyl added (Rf=0.8):2-methyl added (Rf=0.3)=1:1) was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (Rf=0.8, 2.22 g, 41%).
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 6-nitroindazole (8 g) in THF (200 ml) was added NaH (2.5 g) at 0° C. The reaction was stirred for 30 min and MeI (3.7 ml) was added and stirred at RT overnight. The reaction was quenched with water and extracted with EtOAc twice, then was further purified by column chromatography to give 1-methyl-6-nitro-1H-indazole which was hydrogenated with an H2 atmosphere in the presence of Pd/C (400 mg) to give 1-methyl-6-amino-1H-indazole.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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